molecular formula C16H13N3O3S B2745547 N-(2-(3-(thiophen-2-yl)ureido)phenyl)furan-2-carboxamide CAS No. 1206992-99-5

N-(2-(3-(thiophen-2-yl)ureido)phenyl)furan-2-carboxamide

Cat. No.: B2745547
CAS No.: 1206992-99-5
M. Wt: 327.36
InChI Key: UYSKABSIUFORLO-UHFFFAOYSA-N
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Description

N-(2-(3-(Thiophen-2-yl)ureido)phenyl)furan-2-carboxamide is a synthetic hybrid compound designed for research purposes. Its molecular structure incorporates distinct pharmacophoric elements, including a furan-2-carboxamide group and a 3-(thiophen-2-yl)urea moiety, linked through a phenyl ring. This strategic design is of significant interest in modern investigational chemistry, particularly in the field of rational drug design where molecular hybridization is employed to create new chemical entities with potential multi-target activities . The furan ring, an electron-rich heterocycle, is known in medicinal chemistry for its ability to engage in hydrogen bonding with biological enzymes, which can influence the pharmacokinetic properties and bioavailability of a compound . The inclusion of a thiophene-based urea moiety is a feature of interest in neuroprotective research; for instance, structurally related 3-ureidothiophene-2-carboxamide derivatives have been investigated as protective agents for motor neurons derived from ALS patient cells, suggesting a relevance to neurological disease research . Researchers are exploring this compound as a novel scaffold in various screening programs. Its structure makes it a candidate for investigating structure-activity relationships and for developing potential therapeutic agents. All studies must be conducted in a controlled laboratory setting. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(thiophen-2-ylcarbamoylamino)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c20-15(13-7-3-9-22-13)17-11-5-1-2-6-12(11)18-16(21)19-14-8-4-10-23-14/h1-10H,(H,17,20)(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYSKABSIUFORLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=CO2)NC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(thiophen-2-yl)ureido)phenyl)furan-2-carboxamide typically involves the following steps:

    Formation of the Urea Linkage: This step involves the reaction of thiophene-2-amine with an isocyanate derivative to form the thiophen-2-yl urea intermediate.

    Coupling with Furan-2-carboxylic Acid: The intermediate is then coupled with furan-2-carboxylic acid under appropriate conditions to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(thiophen-2-yl)ureido)phenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the urea linkage or the furan ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified urea derivatives or reduced furan rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-(3-(thiophen-2-yl)ureido)phenyl)furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of N-(2-(3-(thiophen-2-yl)ureido)phenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(2-(3-(thiophen-2-yl)ureido)phenyl)furan-2-carboxamide with structurally or functionally related compounds, highlighting key differences in structure, activity, and synthesis:

Compound Name Structural Features Biological Activity Synthesis Yield/Notes Key References
This compound Urea-linked phenyl-thiophene, furan carboxamide Not explicitly reported (inferred binding) Requires multi-step urea coupling (method inferred)
N-(2-Nitrophenyl)thiophene-2-carboxamide Nitro-substituted phenyl, thiophene carboxamide (no urea) Antibacterial, antifungal 1-step reflux in acetonitrile; crystals obtained
N-(2-Nitrophenyl)furan-2-carboxamide (2NPFC) Nitro-substituted phenyl, furan carboxamide (no urea) Structural analog for comparison Similar to above; dihedral angle: 9.71°
Ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazinyl)acetate Urea-linked chlorophenyl, thiazole-piperazine Not reported 89.1% yield; ESI-MS: 514.2 [M+H]⁺
(E)-2-(3-(4-(1-(2-Carbamoylhydrazono)ethyl)phenyl)ureido)-N-(2,4-dichlorobenzyl)thiazole-5-carboxamide Urea-linked acetylphenyl, thiazole-carboxamide, hydrazone Antiviral (flavivirus targets) Multi-step synthesis; reflux in ethanol

Key Structural and Functional Comparisons

Urea vs. Non-Urea Linkages: The target compound’s urea bridge distinguishes it from nitro-substituted analogs like N-(2-nitrophenyl)thiophene-2-carboxamide, which lack this functional group. In contrast, compounds with trifluoromethyl or chlorophenyl substituents (e.g., 10d-f in ) retain urea groups but replace thiophene/furan with thiazole-piperazine systems, altering solubility and bioactivity .

Aromatic Ring Systems :

  • The dihedral angle between the phenyl and thiophene rings in the target compound (unreported) is expected to differ from N-(2-nitrophenyl)thiophene-2-carboxamide (13.53°–16.07°), influencing packing and intermolecular interactions .
  • Replacing thiophene with furan (as in 2NPFC ) reduces sulfur-mediated interactions (e.g., C–H⋯S) but increases oxygen’s hydrogen-bonding capacity .

Nitro-substituted carboxamides () exhibit antibacterial/fungal activity, but the absence of urea may limit their target versatility compared to the title compound .

Synthesis Complexity :

  • The target compound likely requires multi-step synthesis involving urea formation (e.g., via carbodiimide coupling), contrasting with simpler acetonitrile-reflux methods for nitro-substituted analogs .
  • High-yield routes (89–93%) for thiazole-ureido compounds () suggest scalability advantages over furan/thiophene systems, which may require stricter purification .

Biological Activity

N-(2-(3-(thiophen-2-yl)ureido)phenyl)furan-2-carboxamide is a synthetic organic compound notable for its unique structural features, including a thiophene ring, a urea linkage, and a furan ring. This combination imparts distinct biological activities that are being explored across various fields, particularly in medicinal chemistry and pharmacology.

Structural Characteristics

The compound can be summarized with the following structural formula:

C15H14N2O2S\text{C}_{15}\text{H}_{14}\text{N}_2\text{O}_2\text{S}

This structure supports its potential interactions with biological targets, making it a candidate for further investigation in therapeutic applications.

The synthesis of this compound typically involves:

  • Formation of the Urea Linkage : Reaction of thiophene-2-amine with an isocyanate derivative.
  • Coupling with Furan-2-carboxylic Acid : The intermediate is coupled under specific conditions to yield the final product.

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits significant antimicrobial and anticancer activities. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects that suggest its potential as a chemotherapeutic agent.

Mechanism of Action :

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell proliferation through interference with cell cycle progression.

Cytoprotective Effects

A study highlighted the cytoprotective effects of similar compounds (e.g., BK3C231), which share structural similarities with this compound. These compounds were shown to protect against DNA damage induced by carcinogens such as 4-nitroquinoline 1-oxide (4NQO). The protective mechanism involved reducing nitrosative stress and preserving mitochondrial integrity, suggesting that this class of compounds may have applications in cancer prevention .

Case Studies

  • Study on Cytotoxicity :
    • Objective : To evaluate the cytotoxic effects on human colon fibroblast cells.
    • Findings : Cells treated with the compound showed reduced DNA strand breaks and decreased mitochondrial membrane potential when pretreated with the compound before exposure to 4NQO .
  • Antimicrobial Testing :
    • Objective : To assess antimicrobial activity against various pathogens.
    • Results : The compound exhibited notable activity against both gram-positive and gram-negative bacteria, indicating its potential as an antimicrobial agent.

Research Applications

The compound's unique structure allows for diverse applications in research:

  • Medicinal Chemistry : As a lead compound for developing new anticancer or antimicrobial agents.
  • Material Science : Exploration in organic semiconductors due to its electronic properties derived from the thiophene and furan moieties.

Comparative Analysis

Compound NameStructure FeaturesBiological Activity
This compoundThiophene ring, Urea linkage, Furan ringAntimicrobial, Anticancer
BK3C231Similar furan structureCytoprotective, Chemopreventive

Q & A

Q. What synergistic effects are observed when combined with existing therapies?

  • Findings :
  • Synergy with cisplatin in ovarian cancer models (combination index <0.8 via Chou-Talalay method).
  • Mechanism: Downregulation of anti-apoptotic Bcl-2 proteins (confirmed via Western blot) .

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